Demethylchloro Citalopram Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

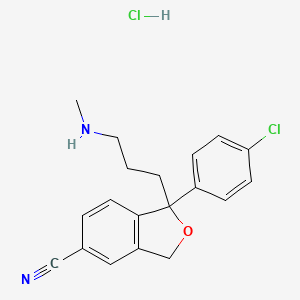

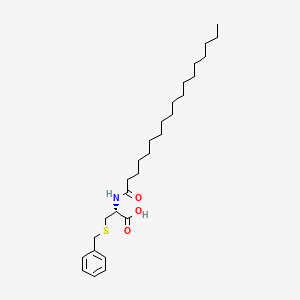

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) . These medicines are thought to work by increasing the activity of a chemical called serotonin in the brain .

Molecular Structure Analysis

The molecular formula of Demethylchloro Citalopram Hydrochloride is C19H20Cl2N2O . Its molecular weight is 363.28 . More detailed structural analysis can be found on various chemical databases .

Chemical Reactions Analysis

Citalopram, from which Demethylchloro Citalopram Hydrochloride is derived, enhances serotonergic transmission through the inhibition of serotonin reuptake . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Applications De Recherche Scientifique

Antidepressant Synthesis

Demethylchloro Citalopram Hydrochloride: is a derivative of Citalopram, a well-known antidepressant. It plays a crucial role in the synthesis of new antidepressant molecules, particularly through metal-catalyzed reactions. This process is significant for creating compounds with quick onset, low side effects, and enhanced cognitive function .

Neurotransmitter Reuptake Inhibition

As a selective serotonin reuptake inhibitor (SSRI), this compound is used to increase serotonin levels in the central nervous system. This action is fundamental for treating mood disorders such as depression, anxiety, and obsessive-compulsive disorder .

Optical Detection in Biofluids

Demethylchloro Citalopram Hydrochloride: can be used in the development of optical nano-sensors for the rapid detection of citalopram in complex matrices like human plasma and urine. This application is vital for monitoring drug levels in patients undergoing treatment with SSRIs .

Internal Standard for Analytical Chemistry

In analytical chemistry, particularly in chromatography and mass spectrometry, Demethylchloro Citalopram Hydrochloride may serve as an internal standard. This helps in the accurate quantification of citalopram in pharmaceutical formulations and biological samples .

Study of Monoamine Neurotransmitter Release

Research involving Demethylchloro Citalopram Hydrochloride can provide insights into the release mechanisms of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin. This is crucial for understanding and treating various neuropsychiatric conditions .

Development of Dual- or Multi-target Antidepressants

The compound’s unique structure makes it a candidate for the development of novel antidepressants that target multiple pathways in the brain. This approach aims to create more effective treatments for depression and related disorders .

Mécanisme D'action

Target of Action

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) in the central nervous system (CNS), thereby regulating serotonergic transmission .

Mode of Action

Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the selective serotonin reuptake inhibitors (SSRIs), citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The mechanism of action of citalopram is presumed to be related to the potentiation of serotonergic activity in the CNS resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This leads to an increase in the synaptic concentration of these neurotransmitters, enhancing neurotransmission .

Pharmacokinetics

Citalopram, the parent compound, is known to be extensively metabolized in the liver, primarily via cyp3a4 and 2c19 pathways .

Result of Action

This results in enhanced serotonergic neurotransmission, which is thought to be the basis for its therapeutic effect in treating depression .

Action Environment

The action of Demethylchloro Citalopram Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) could potentially affect the metabolism and hence the efficacy of this compound . .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHNDJVEDFNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675664 |

Source

|

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethylchloro Citalopram Hydrochloride | |

CAS RN |

64372-52-7 |

Source

|

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)